R-Hydroxy Topiramate
CAS No.: 198215-60-0
Cat. No.: VC0022690
Molecular Formula: C12H21NO9S
Molecular Weight: 355.358
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198215-60-0 |
---|---|
Molecular Formula | C12H21NO9S |
Molecular Weight | 355.358 |
IUPAC Name | [(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Standard InChI | InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 |
Standard InChI Key | RWNDWLAEFHRSEG-FBHFSLSBSA-N |
SMILES | CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |
Introduction
Chemical Identity and Structural Properties
R-Hydroxy Topiramate is characterized by the molecular formula C12H21NO9S with a molecular weight of 355.36 g/mol . This compound is formally identified by its IUPAC name: [(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate . It is also known by several synonyms in scientific literature, including 10-Hydroxy-topiramate, S-Hydroxy Topiramate, and is associated with the CAS number 198215-60-0 .
Structural Characteristics
The structure of R-Hydroxy Topiramate is characterized by a complex tricyclic ring system containing multiple oxygen atoms forming ether linkages. The compound features:
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A sulfamate group (–OSO2NH2) attached to a methyl linker
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A hydroxymethyl group that distinguishes it from parent topiramate
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Multiple stereogenic centers, giving it a specific three-dimensional configuration
The compound's structure can be represented by the SMILES notation: C[C@@]1(O[C@@H]2CO[C@@]3(C@HOC(O3)(C)C)COS(=O)(=O)N)CO, which encodes its specific stereochemistry .
Physical Properties
While specific physical property data for R-Hydroxy Topiramate is limited in the available research, its structural characteristics suggest it likely shares some physical properties with the parent compound topiramate while exhibiting distinct characteristics due to the additional hydroxyl group. The hydroxyl group would be expected to increase water solubility compared to topiramate due to enhanced hydrogen bonding capabilities.
Relationship to Topiramate
R-Hydroxy Topiramate is structurally related to topiramate, an established anti-epileptic agent with the molecular formula C12H21NO8S . The key difference between these compounds is the presence of an additional hydroxyl group in R-Hydroxy Topiramate, which modifies its chemical and potentially its pharmacological properties.
Structural Comparison
The following table compares key structural and chemical properties of R-Hydroxy Topiramate with its parent compound topiramate:
Property | R-Hydroxy Topiramate | Topiramate |
---|---|---|
Molecular Formula | C12H21NO9S | C12H21NO8S |
Molecular Weight | 355.36 g/mol | 339.36 g/mol (approximate) |
Distinguishing Feature | Contains hydroxyl group | Lacks additional hydroxyl group |
CAS Number | 198215-60-0 | 97240-79-4 |
This structural difference, while seemingly minor, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially affecting its efficacy and safety profile compared to topiramate.
Pharmacological Implications
While specific pharmacological data for R-Hydroxy Topiramate is limited in the available research, understanding the pharmacology of the parent compound topiramate provides context for potential properties and applications.
Metabolic Relationship
Research Context and Clinical Relevance
While direct research on R-Hydroxy Topiramate is limited, the extensive study of topiramate provides context for understanding the potential significance of this metabolite.
Pharmacokinetic Considerations
Studies of topiramate formulations provide insights into how structural modifications, such as those in R-Hydroxy Topiramate, might affect pharmacokinetics. Research comparing immediate-release (IR) and extended-release (ER) topiramate formulations showed that modified formulations can significantly alter peak concentration (Cmax), time to peak (Tmax), and concentration fluctuations .
The table below illustrates pharmacokinetic differences between topiramate formulations that highlight how structural or formulation changes can affect drug behavior:
Parameter | Topiramate Extended-Release | Topiramate Immediate-Release |
---|---|---|
Cmax | 6.6-7.9 mg/L | 7.7-8.4 mg/L |
Tmax | 6.0 hours | 1.0-1.4 hours |
Fluctuation Index | 18-38% | 53-64% |
AUC | 149-174 mg·h/L | 134-187 mg·h/L |
Data derived from pharmacokinetic studies of topiramate formulations
These pharmacokinetic variations demonstrate how modifications to the base compound can significantly alter drug behavior in the body, suggesting that R-Hydroxy Topiramate may exhibit distinct pharmacokinetic properties compared to topiramate.
Future Research Directions
Given the limited specific research on R-Hydroxy Topiramate, several research directions could enhance understanding of this compound:
Metabolic Profiling
Detailed metabolic studies to elucidate the formation, distribution, and elimination of R-Hydroxy Topiramate would provide valuable insights into its role in topiramate metabolism and potential contribution to therapeutic and adverse effects.
Pharmacological Characterization
Studies specifically examining the pharmacological profile of R-Hydroxy Topiramate, including receptor binding assays, electrophysiological studies, and animal models, would help determine whether this metabolite contributes significantly to the therapeutic effects of topiramate or has distinct pharmacological properties that could be therapeutically relevant.
Clinical Significance
Investigation of plasma levels of R-Hydroxy Topiramate in patients receiving topiramate therapy, particularly in relation to efficacy and adverse effects, could help determine the clinical significance of this metabolite.
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